molecular formula C16H36N+ B224687 Tetrabutylammonium CAS No. 10549-76-5

Tetrabutylammonium

Cat. No.: B224687
CAS No.: 10549-76-5
M. Wt: 242.46 g/mol
InChI Key: DZLFLBLQUQXARW-UHFFFAOYSA-N
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Description

Tetrabutylammonium is a quaternary ammonium cation with the chemical formula [N(C₄H₉)₄]⁺. It is commonly used in research laboratories to prepare lipophilic salts of inorganic anions. This compound salts are more lipophilic compared to tetraethylammonium derivatives but tend to crystallize less readily .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium bromide, a common this compound salt, can be synthesized by the alkylation of tributylamine with 1-bromobutane. The reaction is typically carried out in acetonitrile under reflux conditions in an inert atmosphere. The resulting solution is then cooled and mixed with water to precipitate the this compound bromide .

Industrial Production Methods: Industrial production of this compound bromide involves mixing n-butylbromide with tributylamine in acetonitrile under reflux conditions. The solution is then cooled, mixed with water, and the this compound bromide is recovered in high yield .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium salts undergo various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: Various reducing agents in the presence of this compound bromide.

    Substitution: Bromide ions from this compound bromide.

Major Products:

    Oxidation: Allylic esters.

    Reduction: Reduced organic compounds.

    Substitution: Substituted organic compounds with bromide ions.

Mechanism of Action

Tetrabutylammonium compounds act as phase-transfer catalysts by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The this compound cation interacts with anionic reactants, transporting them into the organic phase where the reaction occurs .

Comparison with Similar Compounds

Uniqueness: this compound salts are unique due to their balance of lipophilicity and crystallization properties. They are more lipophilic than tetraethylammonium salts but crystallize less readily, making them suitable for specific applications in organic synthesis and catalysis .

Properties

IUPAC Name

tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide)
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045011
Record name Tetrabutylammonium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-76-5, 2052-49-5
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium Ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABUTYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

1.5M Tetra(n-butyl)ammonium hydroxide (4.22 ml., 6.335 mole) was added to a suspension of thymine (0.913 g., 7.24 mole) in dimethylformamide (15 ml. ). The mixture was stirred for 10 minutes, and the dimethylformamide was removed in vacuo. Additional dimethylformamide (20 ml. ) was added to the white residue, and removed in vacuo. This process was repeated four times and the residue was dried under a vacuum (0.1 mm) at 50° C. overnight affording the tetra(n-butyl)ammonium salt of thymine.
Name
Tetra(n-butyl)ammonium hydroxide
Quantity
4.22 mL
Type
reactant
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 6-iodo-2-aminopurine (1.21 g., 4.637 mmole) in methylene chloride (12 ml.) at room temperature, was added 1.5M tetra(n-butyl)ammonium hydroxide (2.7 ml., 4.05 mmole). The reaction mixture was stirred for 10 minutes, and the volatiles were removed in vacuo. Methylene chloride (12 ml.) was added to the white residue, and the resulting solution was dried (magnesium sulfate), filtered, and the filtrate was concentrated in vacuo to yield the tetra(n-butyl)ammonium salt of 6-iodo-2-aminopurine as a white residue.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
tetra(n-butyl)ammonium hydroxide
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Iodo-9H-purin-2-amine (133 g., 510 mmole) ground up in a mortar and pestle was washed into a 2 liter pot with 1.5 liter dichloromethane. Aqueous tetrabutylammonium hydroxide (1.53M, 333 ml., 510 mmole) was added and the mixture was stirred mechanically for 30 minutes. The mixture was then filtered through Celite, washed five times with methylene chloride, and the methylene chloride layer was separated, dried (MgSO4), and evaporated. The residue was evaporated from toluene (300 ml.). The residue was taken up in 1 liter of ethyl acetate and heated briefly to form a two-phase mixture. This mixture was stirred mechanically at room temperature for 30 minutes. The resulting crystals were filtered, washed with ethyl acetate, and dried under vacuum overnight to give 213.5 g. of product. 20 g. of this material was dried further overnight at 50° C. under vacuum over phosphorus pentoxide to give 6-iodo-9H-purin-2-amine, ion (1-), tetrabutylammonium (1:1) salt; m.p. 114°-116° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
333 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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